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molecular formula C10H12O3 B8704555 1,3-Benzodioxole, 5-propoxy- CAS No. 87590-42-9

1,3-Benzodioxole, 5-propoxy-

Cat. No. B8704555
M. Wt: 180.20 g/mol
InChI Key: WEZFPHYHXDVBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445501B2

Procedure details

Starting from commercially available iodopropane and sesamol the title compound is obtained as colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][CH3:4].[CH2:5]1[O:9][C:8]2[CH:10]=[C:11]([OH:14])[CH:12]=[CH:13][C:7]=2[O:6]1>>[CH2:2]([O:14][C:11]1[CH:12]=[CH:13][C:7]2[O:6][CH2:5][O:9][C:8]=2[CH:10]=1)[CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=CC2=C(OCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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